Molecular Weight and LogP Differentiation: Impact on Chromatography and Pharmacokinetic Predictions
The chloro derivative has a molecular weight of 156.61 g/mol and an XLogP3-AA of 1.9 [1]. In contrast, the bromo analog (2-bromo-3,5,6-trimethylpyrazine, CAS 820250-41-7) has a molecular weight of 201.06 g/mol , and the iodo analog (2-iodo-3,5,6-trimethylpyrazine, CAS 125060-83-5) has a molecular weight of 248.06 g/mol . This progression results in distinct chromatographic behaviors (longer retention times for heavier halogens in reversed-phase HPLC) and influences predicted drug-like properties such as lipophilicity and membrane permeability [1].
| Evidence Dimension | Physicochemical Properties (MW and XLogP3-AA) |
|---|---|
| Target Compound Data | MW: 156.61 g/mol; XLogP3-AA: 1.9 |
| Comparator Or Baseline | 2-Bromo-3,5,6-trimethylpyrazine (MW: 201.06 g/mol); 2-Iodo-3,5,6-trimethylpyrazine (MW: 248.06 g/mol) |
| Quantified Difference | MW difference: 44.45 g/mol (Br vs. Cl); 91.45 g/mol (I vs. Cl). XLogP3-AA for Br and I analogs is expected to be higher due to increased halogen size. |
| Conditions | Calculated by PubChem/XLogP3. Comparative MW data from vendor and database entries. |
Why This Matters
The significantly lower molecular weight and moderate lipophilicity of the chloro analog offer a better balance for lead optimization in medicinal chemistry, providing a smaller, less lipophilic scaffold compared to bromo and iodo derivatives, which can improve metabolic stability and reduce off-target binding.
- [1] PubChem. (2025). 2-Chloro-3,5,6-trimethylpyrazine. Compound Summary. National Center for Biotechnology Information. View Source
